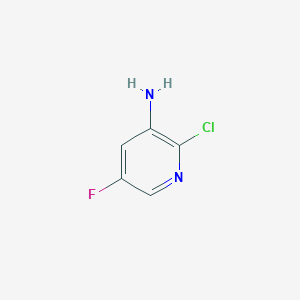

2-Chloro-5-fluoropyridin-3-amine

CAS No.: 884495-37-8

Cat. No.: VC3422054

Molecular Formula: C5H4ClFN2

Molecular Weight: 146.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 884495-37-8 |

|---|---|

| Molecular Formula | C5H4ClFN2 |

| Molecular Weight | 146.55 g/mol |

| IUPAC Name | 2-chloro-5-fluoropyridin-3-amine |

| Standard InChI | InChI=1S/C5H4ClFN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 |

| Standard InChI Key | MSCZFRUXABFTJN-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1N)Cl)F |

| Canonical SMILES | C1=C(C=NC(=C1N)Cl)F |

Introduction

Structural and Chemical Properties

2-Chloro-5-fluoropyridin-3-amine consists of a pyridine ring with three functional groups strategically positioned to create a unique chemical entity. The structural characteristics of this compound are fundamental to understanding its chemical behavior and applications.

Molecular Structure

The compound features a pyridine core with three key substituents:

-

A chlorine atom at the 2-position

-

A fluorine atom at the 5-position

-

An amino group (-NH₂) at the 3-position

This arrangement of substituents gives the molecule distinctive chemical properties and reactivity patterns. The molecular formula is C₅H₄ClFN₂ with a molecular weight of 146.55 g/mol . The structure allows for various chemical interactions, making it valuable in synthesis reactions.

Chemical Identifiers

Several chemical identifiers are associated with 2-Chloro-5-fluoropyridin-3-amine to facilitate its recognition and classification in chemical databases:

-

Synonyms: 3-Amino-2-chloro-5-fluoropyridine, 2-chloro-5-fluoro-3-pyridinamine, 2-Chloro-5-fluoro-pyridin-3-ylamine

Physical Properties

The physical properties of 2-Chloro-5-fluoropyridin-3-amine are essential for understanding its behavior in various environments and applications. These properties influence how the compound can be handled, stored, and utilized in chemical processes.

Basic Physical Characteristics

Table 1: Basic Physical Properties of 2-Chloro-5-fluoropyridin-3-amine

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 146.55 g/mol | |

| Physical State | Solid | |

| Boiling Point | 250°C | |

| Density | 1.449 g/cm³ | |

| Flash Point | 105°C |

These physical properties provide important information for handling and processing this compound in laboratory and industrial settings.

Spectroscopic Properties

While detailed spectroscopic data is limited in the provided search results, the compound's structure suggests characteristic spectral patterns. The presence of halogen atoms (chlorine and fluorine) along with the amino group creates distinct electronic environments within the molecule, leading to specific patterns in NMR, IR, and mass spectrometry.

The mass spectrometry data available indicates an m/z value of 146.8 [M+H]⁺, consistent with the molecular weight of the compound . This information is valuable for analytical identification and purity assessment of 2-Chloro-5-fluoropyridin-3-amine samples.

Acid-Base Properties

Synthesis Methods

Several synthetic routes for producing 2-Chloro-5-fluoropyridin-3-amine have been documented, each with specific reaction conditions and yields. These methods provide valuable information for researchers and manufacturers interested in preparing this compound.

Reduction of Nitropyridine Derivatives

One common approach to synthesizing 2-Chloro-5-fluoropyridin-3-amine involves the reduction of 2-chloro-5-fluoro-3-nitropyridine. This method typically employs iron as a reducing agent under acidic conditions:

Iron/Ammonium Chloride Method

This procedure involves the use of iron powder and ammonium chloride in a mixed solvent system:

"A mixture of 2-chloro-5-fluoro-3-nitropyridine (4 g), iron powder (6.3 g), ammonium chloride (606 mg), THF (20 mL), water (20 mL) and ethanol (40 mL) was stirred under refluxing with heating for 5 hours. The reaction mixture was cooled to room temperature, the insoluble matter was separated by filtration and the filtrate was extracted with ethyl acetate. The organic layer was washed with water, dried and concentrated under reduced pressure to obtain 2-chloro-5-fluoropyridin-3-amine (3.3 g)."

Iron/Acetic Acid Method

An alternative approach uses iron with acetic acid at elevated temperatures:

"Fe (15.2 g, 272 mmol) was added in portions to a solution of 2-chloro-5-fluoro-3-nitropyridine (12 g, 68 mmol) and HOAc (200 mL). The reaction mixture was stirred at 80°C for 0.5 hours before cooling to room-temperature and concentrating to dryness under reduced pressure. The residue was suspended in ethyl acetate (100 mL), the resultant suspension filtered through a pad of Celite, and the pad washed with ethyl acetate (20 mL). The filtrate was neutralized with sat. NaHCO₃ (200 mL) and the resultant mixture extracted with ethyl acetate (3×). These extractions resulted in several fractions which were combined, dried over sodium sulfate and concentrated to dryness under reduced pressure to give the product (11 g)."

This method yielded approximately 11 g of the final product, demonstrating good efficiency.

Multi-step Synthesis from 2,3-Dichloro-5-fluoropyridine

A more complex synthetic route starts with 2,3-dichloro-5-fluoropyridine and involves multiple transformations:

"In a high-pressure reactor, 85 g (0.5 mol) of 2,3-dichloro-5-fluoropyridine was added to 200 mL of ammonia water. Set the temperature to 180°C, high pressure reaction 24h, TLC detects the reaction of the raw material completely. The solvent was evaporated to give 2-chloro-5-fluoro-3-aminopyridine 65 g."

This method produced a substantial yield (65 g) of the target compound, making it suitable for larger-scale production.

Oxidation-Reduction Sequence

Another documented approach involves an oxidation-reduction sequence:

"2-chloro-5-fluoro-3-aminopyridine 65 g (0.45 mol) Placed in 900 mL round bottom flask in acetonitrile, Aqueous buffer solution 450mL (0.6M K₂CO₃-4×10⁻⁴M EDTA disodium salt) was added successively, Acetonitrile 350mL (3mol) and 30% H₂O₂ in water 290mL (3mol), The reaction mixture was stirred at room temperature for 1 hour and extracted with ethyl acetate (3 × 300 mL)."

This synthetic approach demonstrates the diverse chemical transformations that can be employed to access 2-Chloro-5-fluoropyridin-3-amine.

Bulk Supplier Information

For larger quantities, several chemical manufacturers offer bulk pricing:

Table 3: Bulk Supplier Information for 2-Chloro-5-fluoropyridin-3-amine

This pricing information reveals a significant price differential between research-grade small quantities and industrial bulk quantities, reflecting economies of scale in production.

Chemical Reactivity and Applications

The structural features of 2-Chloro-5-fluoropyridin-3-amine make it a versatile building block in organic synthesis and medicinal chemistry.

Reactive Sites

The compound possesses several reactive sites that can undergo further transformations:

-

The amino group at the 3-position can participate in various reactions, including:

-

Diazotization and subsequent transformations

-

Amide formation

-

Nucleophilic substitutions

-

-

The chlorine atom at the 2-position is activated toward nucleophilic aromatic substitution due to its position relative to the pyridine nitrogen.

-

The fluorine atom at the 5-position provides a site for selective functionalization or substitution.

Related Compounds

Several structurally related compounds share similarities with 2-Chloro-5-fluoropyridin-3-amine, providing context for understanding its place within a broader family of halogenated aminopyridines.

Structural Analogs

Table 4: Structural Analogs of 2-Chloro-5-fluoropyridin-3-amine

These related compounds differ in the positioning of functional groups or contain additional substituents. The structural similarities suggest comparable chemical behaviors and potential applications in similar domains.

Comparative Analysis

The positional isomer 3-chloro-5-fluoropyridin-2-amine (CAS 55278406) shares the same molecular formula (C₅H₄ClFN₂) but differs in the arrangement of substituents. Such isomers often exhibit distinct chemical and biological properties despite their identical elemental composition. For instance, the predicted collision cross section for the [M+H]⁺ adduct of 3-chloro-5-fluoropyridin-2-amine is 121.1 Ų , which could differ from our target compound due to the different three-dimensional arrangements of atoms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume